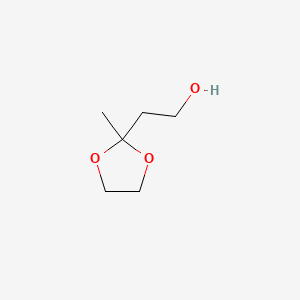

2-Methyl-1,3-dioxolane-2-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMSDRABAGGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337077 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-32-5 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the efficient synthesis of 2-Methyl-1,3-dioxolane-2-ethanol, a valuable synthetic intermediate, from 4-hydroxy-2-butanone. The core of this transformation lies in the selective protection of the ketone functionality as a cyclic ketal in the presence of a primary alcohol. We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and present the necessary data for verification and replication.

Strategic Overview: The Importance of Selective Ketalization

4-Hydroxy-2-butanone is a bifunctional molecule containing both a ketone and a primary alcohol. In multistep synthesis, it is often necessary to protect one functional group while reacting the other. The synthesis of this compound is a classic example of this strategy, where the more reactive ketone carbonyl is selectively protected as an ethylene ketal. This protecting group is stable under basic and nucleophilic conditions, allowing for subsequent reactions at the free hydroxyl group.

The target molecule, this compound, serves as a key building block and a methyl vinyl ketone equivalent, particularly useful in synthetic strategies like the Robinson annulation for ring formation.[1][2] An efficient, high-yield synthesis is therefore of significant interest to the synthetic chemistry community.

The Reaction Mechanism: Acid-Catalyzed Ketal Formation

The conversion of a ketone to a ketal is a reversible, acid-catalyzed reaction involving nucleophilic addition of an alcohol.[3][4] The use of a diol, such as ethylene glycol, results in the formation of a stable, five-membered cyclic ketal.

The mechanism proceeds through several distinct steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiketal.

-

Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the hydroxyl groups of the hemiketal.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The resulting species is a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon in an intramolecular fashion.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final 1,3-dioxolane product.

To drive the reaction equilibrium toward the product side, the water generated as a byproduct must be removed from the reaction mixture.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by using a chemical drying agent.[5][6][7]

Experimental Protocol: An Efficient, High-Yield Procedure

The following protocol is adapted from a peer-reviewed procedure known to produce the target compound in high yield (90%) and purity, avoiding the need for complex purification methods like column chromatography.[1][2]

Reagents and Materials

| Reagent/Material | Molecular Weight | Quantity | Moles | Role |

| 4-Hydroxy-2-butanone | 88.11 g/mol | 10.2 g | 116 mmol | Starting Material |

| Anhydrous Ethylene Glycol | 62.07 g/mol | 12.4 g | 200 mmol | Protecting Agent |

| d-Tartaric Acid | 150.09 g/mol | 90 mg | 0.6 mmol | Weak Acid Catalyst |

| Anhydrous MgSO₄ | 120.37 g/mol | 4.0 g | 33 mmol | Drying Agent |

| Dry Ethyl Acetate | 88.11 g/mol | 150 mL | - | Solvent |

| 500 mL Round-bottomed flask | - | 1 | - | Reaction Vessel |

| Reflux Condenser | - | 1 | - | - |

| Magnetic Stirrer & Stir Bar | - | 1 | - | - |

| Heating Mantle | - | 1 | - | - |

Reaction Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), anhydrous MgSO₄ (4.0 g, 33 mmol), and dry ethyl acetate (150 mL).[1]

-

Causality Note: A weak acid catalyst like d-tartaric acid is employed to prevent potential acid-catalyzed side reactions, such as dehydration of the primary alcohol. Anhydrous MgSO₄ acts as an in-situ drying agent to sequester the water formed during the reaction, helping to drive the equilibrium forward.[1][2] Ethyl acetate is a less toxic and effective solvent for this transformation compared to alternatives like benzene.[2]

-

-

Addition of Ethylene Glycol: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the stirring mixture at room temperature.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 3 hours.[1]

-

Cooldown and Filtration: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid MgSO₄. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (2 x 50 mL).

-

Drying and Solvent Removal: Dry the washed organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by Kugelrohr distillation. The pure product is obtained as a clear, colorless liquid.[1]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

Expected Yield and Physical Properties

| Parameter | Value | Source |

| Isolated Yield | 90% | [1][2][8] |

| Purity (GC) | >99% (after distillation) | [1][2] |

| Boiling Point | 56°C @ 2.5 mmHg | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [9][10] |

| Molecular Weight | 132.16 g/mol | [9][10] |

Spectroscopic Data

The following data is consistent with the structure of this compound.[1]

-

¹H NMR (CDCl₃):

-

δ 1.34 (3H, s, -CH₃)

-

δ 1.93 (2H, t, J = 5.5, -CH₂-CH₂-OH)

-

δ 3.68 (1H, s, -OH)

-

δ 3.74 (2H, t, J = 5.5, CH₂-CH₂-OH)

-

δ 3.97 (4H, s, -O-CH₂-CH₂-O-)

-

-

¹³C NMR (CDCl₃):

-

δ 23.8 (-CH₃)

-

δ 40.2 (-CH₂-CH₂-OH)

-

δ 58.9 (-CH₂-CH₂-OH)

-

δ 64.7 (-O-CH₂-CH₂-O-)

-

δ 109.0 (-C-(OR)₂)

-

-

Mass Spectrometry (MS m/z):

-

131 (M⁺-1, 2%), 117 (20%), 99 (14%), 87 (100%), 73 (6%), 55 (4%), 43 (56%)

-

Conclusion

The synthesis of this compound from 4-hydroxy-2-butanone via acid-catalyzed ketalization with ethylene glycol is a robust and highly efficient transformation. By utilizing a weak acid catalyst and an appropriate solvent system, the reaction can be driven to completion with high selectivity and yield. The detailed protocol and characterization data provided herein serve as a self-validating guide for researchers, enabling the reliable production of this important synthetic intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

-

Petroski, R. J. (2002). Efficient Preparation of this compound and 2-(2-Bromoethyl). ResearchGate. Available at: [Link]

-

Petroski, R. J. (2002). EFFICIENT PREPARATION OF this compound AND 2-(2-BROMOETHYL). Synthetic Communications, 32(3), 449-455. Available at: [Link]

-

Petroski, R. J. (2002). EFFICIENT PREPARATION OF this compound AND 2-(2-BROMOETHYL). Taylor & Francis Online. Available at: [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. Available at: [Link]

-

Wright, A. C., et al. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11119-11122. Available at: [Link]

-

Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Available at: [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

-

Wright, A. C., et al. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. ACS Publications. Available at: [Link]

-

Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals. Google Patents.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 5754-32-5 | FAA75432 [biosynth.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Physical Characteristics of 2-Methyl-1,3-dioxolane-2-ethanol

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1,3-dioxolane-2-ethanol, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the core physicochemical characteristics, spectroscopic profile, and safety considerations of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

This compound, identified by its CAS number 5754-32-5, is a valuable synthetic intermediate. Its structure uniquely combines a protected ketone in the form of a 2-methyl-1,3-dioxolane ring and a primary alcohol functional group. This arrangement allows for a diverse range of chemical transformations, making it a key building block in complex molecular architectures.

One of its primary applications is as a stable and effective methyl vinyl ketone (MVK) equivalent. MVK is a crucial reagent in Robinson annulation reactions for the formation of six-membered rings, a common motif in steroids and other natural products.[1][2][3] However, MVK itself is prone to polymerization.[1] The dioxolane functionality in this compound serves as a protecting group for the ketone, preventing unwanted side reactions and allowing for controlled reactivity.[4] This guide will explore the physical properties that underpin its synthetic utility and provide the necessary data for its effective application in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate its behavior in different solvent systems, its volatility, and its general handling characteristics.

Structural and General Properties

The foundational properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | [5] |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| CAS Number | 5754-32-5 | [1][2] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95% | [2][6] |

Thermal and Density Properties

The thermal properties of this compound are crucial for purification techniques such as distillation and for predicting its state under various experimental conditions.

| Property | Value | Source(s) |

| Boiling Point | 190.8 °C | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Vapor Pressure | Not available |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of organic compounds. This section outlines the expected spectroscopic data for this compound.

Note: Experimental spectra for this compound were not found in the available literature. The following sections describe the expected spectral features based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the two methylene groups of the dioxolane ring, and the two methylene groups of the ethanol side chain, as well as a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching bands associated with the dioxolane ring and the alcohol will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 132.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of 4-hydroxy-2-butanone with ethylene glycol.[7] The use of a weak acid catalyst, such as d-tartaric acid, in a solvent like ethyl acetate can lead to high isolated yields, reportedly around 90%.[7] This reaction is an equilibrium process, and the removal of water, often with a dehydrating agent like anhydrous magnesium sulfate, drives the reaction towards the formation of the dioxolane product.

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by its two functional groups:

-

Dioxolane Ring: The dioxolane serves as a stable protecting group for the ketone under basic and nucleophilic conditions.[8] It can be readily deprotected under acidic conditions to regenerate the carbonyl group.

-

Primary Alcohol: The hydroxyl group can undergo typical reactions of primary alcohols, such as oxidation, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. For instance, it can be brominated using dibromotriphenylphosphorane to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, another useful synthetic intermediate.[7]

Experimental Protocols

This section provides generalized, yet detailed, step-by-step methodologies for the characterization of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

Materials:

-

4-hydroxy-2-butanone

-

Ethylene glycol (anhydrous)

-

d-Tartaric acid

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (dry)

-

500 mL round-bottomed flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

To a 500 mL round-bottomed flask containing 4-hydroxy-2-butanone (1.0 eq), d-tartaric acid (catalytic amount), and anhydrous MgSO₄ in dry ethyl acetate, add anhydrous ethylene glycol (1.7 eq) dropwise over 10 minutes while stirring.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable compound due to its dual functionality. While some of its fundamental physical properties are documented, a comprehensive experimental characterization, particularly spectroscopic data, is not widely available. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is encouraged to fully elucidate its physical and chemical profile.

References

-

Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

-

This compound | CAS#:5754-32-5 | Chemsrc. (2025). Retrieved from [Link]

-

Robinson Annulation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Dioxolane - Wikipedia. (n.d.). Retrieved from [Link]

-

Efficient Preparation of this compound and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone. (n.d.). Retrieved from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Robinson Annulation Mechanism & Examples – Total Synthesis. (n.d.). Retrieved from [Link]

-

A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2025). Retrieved from [Link]

-

Robinson annulation - Wikipedia. (n.d.). Retrieved from [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS#:5754-32-5 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | CID 13442725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5754-32-5 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

2-Methyl-1,3-dioxolane-2-ethanol CAS number 5754-32-5

An In-Depth Technical Guide to 2-Methyl-1,3-dioxolane-2-ethanol (CAS: 5754-32-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant utility in modern organic synthesis. Targeted at researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic advantages of its application, and the practicalities of its handling and characterization.

Strategic Overview: A Bifunctional Linchpin in Synthesis

This compound (CAS: 5754-32-5) is a heterocyclic compound featuring two key functional groups: a primary alcohol and a protected ketone (as a cyclic ketal).[1] This unique architecture makes it an invaluable intermediate, particularly as a stable and manageable equivalent of the highly reactive methyl vinyl ketone (MVK).[2] Its structure allows for selective modification at the alcohol terminus while the latent carbonyl group remains inert, a critical strategy for preventing undesired side reactions in complex multi-step syntheses.[1][3]

Key Physicochemical and Structural Data

A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5754-32-5 | [4][5][6][7] |

| Molecular Formula | C₆H₁₂O₃ | [4][5][8] |

| Molecular Weight | 132.16 g/mol | [4][5][8] |

| Boiling Point | 190.8 °C | [4][8] |

| Physical Form | Liquid | [6] |

| Purity | Typically ≥95% | [6][7] |

| SMILES | CC1(OCCO1)CCO | [4][5] |

| InChI Key | MPEMSDRABAGGLU-UHFFFAOYSA-N | [5][6] |

| Topological Polar Surface Area | 38.7 Ų | [5][8] |

| Rotatable Bond Count | 2 | [5][8] |

Synthesis: The Logic of Carbonyl Protection

The most efficient and high-yielding synthesis of this compound involves the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[1][2] This reaction is a cornerstone of carbonyl chemistry, relying on the formation of a five-membered dioxolane ring to mask the ketone's reactivity.[9]

Mechanistic Rationale

The choice of a weak acid catalyst, such as d-tartaric acid, is deliberate.[1] A strong acid could promote undesirable side reactions, including dehydration of the primary alcohol. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization, followed by the elimination of a water molecule, yields the stable 1,3-dioxolane ring. The use of a solvent like ethyl acetate allows for the azeotropic removal of water, driving the equilibrium towards product formation.[2]

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Ketalization

This protocol is adapted from established high-yield procedures.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of d-tartaric acid (0.05 eq), and ethyl acetate as the solvent.

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

-

Quenching and Workup: Allow the reaction mixture to cool to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. An isolated yield of approximately 90% can be expected.[1][2]

Core Application: A Strategic Methyl Vinyl Ketone (MVK) Equivalent

Methyl vinyl ketone is a powerful Michael acceptor, but its high reactivity and propensity to polymerize can complicate its use. This compound serves as a stable precursor, or "equivalent," which can be unmasked to generate the reactive MVK species in situ or used in a modified form.

The typical strategy involves two steps:

-

Activation of the Alcohol: The primary alcohol is converted into a good leaving group. A common method is bromination using reagents like dibromotriphenylphosphorane to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[2]

-

Elimination: Treatment of the bromo-ketal with a base induces an E2 elimination, which, upon subsequent hydrolysis of the ketal, would yield the α,β-unsaturated ketone structure characteristic of MVK. This stepwise approach provides precise control over the introduction of this key structural motif.

Caption: Conversion pathway from the stable precursor to the reactive MVK.

Spectroscopic and Analytical Characterization

Generalized Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified liquid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

-

¹H NMR: Key expected signals include a singlet for the C2-methyl group, multiplets for the dioxolane ring protons (often appearing as a symmetric AA'BB' system), and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.[11]

-

¹³C NMR: Expect distinct signals for the quaternary ketal carbon, the methyl carbon, the two dioxolane carbons, and the two carbons of the ethanol side chain.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Acquire a neat spectrum by placing a drop of the liquid between two NaCl or KBr salt plates.[10]

-

Data Acquisition: Record the spectrum from 4000-400 cm⁻¹. Key expected absorbances include a broad O-H stretch (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong C-O stretching bands characteristic of the ketal and alcohol groups (~1000-1200 cm⁻¹).

-

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound requires careful handling due to its potential hazards.

GHS Hazard and Precautionary Information

-

Pictogram: GHS07 (Exclamation mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements (selected):

Recommended Storage and Handling

-

Storage: For long-term stability, the compound should be stored in a freezer under -20°C.[6][12] It must be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6][12]

-

Handling: Use this chemical in a well-ventilated area or a chemical fume hood.[14][15] Ensure standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.[13][14]

Conclusion

This compound stands out as a highly versatile and strategic building block in organic chemistry. Its value lies not just in its structure, but in the synthetic control it affords. By providing a stable, manageable precursor to the otherwise volatile methyl vinyl ketone moiety, it enables chemists to perform complex transformations with greater precision and yield. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in research and development.

References

- 1. This compound | 5754-32-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. This compound | 5754-32-5 | FAA75432 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5754-32-5 [sigmaaldrich.com]

- 7. 5754-32-5 | this compound - Moldb [moldb.com]

- 8. echemi.com [echemi.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5754-32-5|this compound|BLD Pharm [bldpharm.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-Methyl-1,3-dioxolane-2-ethanol: Synthesis, Properties, and Applications in Organic Chemistry

This document provides an in-depth technical overview of 2-Methyl-1,3-dioxolane-2-ethanol, a heterocyclic compound with significant utility in synthetic organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this guide elucidates the molecule's structure, synthesis, chemical properties, and applications, with a focus on its role as a key synthetic intermediate.

Molecular Identity and Physicochemical Characteristics

This compound is a protected form of 4-hydroxy-2-butanone. The dioxolane group serves as a protecting group for the ketone, allowing for selective reactions at the hydroxyl group. This strategic protection is fundamental to its utility in multi-step syntheses.

Molecular Formula: C₆H₁₂O₃[1][2][3]

Molecular Weight: 132.16 g/mol [1][2]

CAS Registry Number: 5754-32-5[1][2][3]

Synonyms: 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane

The core structure consists of a five-membered dioxolane ring with a methyl group and a hydroxyethyl substituent attached to the C2 position.

Caption: 2D structure of this compound.

Physicochemical Properties

A compilation of key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including purification and reaction monitoring.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Boiling Point | 190.8 °C | [2] |

| SMILES | CC1(OCCO1)CCO | [2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

Synthesis and Mechanistic Considerations

The most efficient and high-yielding synthesis of this compound involves the acid-catalyzed acetalization of 4-hydroxy-2-butanone with ethylene glycol.[4][5] This reaction is a cornerstone of protecting group chemistry.

Causality Behind Experimental Choices:

-

Catalyst: A weak acid, such as d-tartaric acid, is employed to catalyze the reaction.[5] Stronger acids can lead to undesired side reactions, including polymerization or degradation of the starting material. The use of a weak acid provides sufficient activation of the carbonyl group for nucleophilic attack by ethylene glycol without promoting side reactions, thus improving the isolated yield.[5]

-

Solvent and Water Removal: The reaction is typically performed in a non-polar solvent like ethyl acetate.[4][5] Acetalization is a reversible equilibrium reaction that produces water as a byproduct. To drive the equilibrium towards the product, water must be removed. This is often accomplished by using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), directly in the reaction mixture.[5]

Sources

Spectroscopic Data for 2-Methyl-1,3-dioxolane-2-ethanol: A Technical Guide for Researchers

An In-depth Analysis of NMR and IR Spectroscopic Signatures for the Characterization of a Key Synthetic Intermediate

Introduction

2-Methyl-1,3-dioxolane-2-ethanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the preparation of more complex chemical entities. Its structure, which combines a protected ketone in the form of a dioxolane ring and a primary alcohol, allows for selective chemical transformations at either functional group. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any synthetic workflow, particularly in the realms of pharmaceutical and materials science research.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the raw data but also an interpretation of the spectral features and the underlying molecular structure.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule's connectivity and the chemical environment of each atom directly influence its NMR and IR spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide valuable structural information.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | m | 4H | -O-CH₂-CH₂-O- |

| ~3.60 | t | 2H | -CH₂-OH |

| ~2.50 | s (br) | 1H | -OH |

| ~1.80 | t | 2H | -C-CH₂-CH₂-OH |

| ~1.30 | s | 3H | -CH₃ |

Note: Predicted data is based on typical chemical shifts for similar functional groups and should be confirmed with experimental data.

Interpretation of the ¹H NMR Spectrum:

-

The four protons of the dioxolane ring's ethylene group are expected to appear as a multiplet around 3.90 ppm.

-

The methylene protons adjacent to the hydroxyl group are anticipated to resonate as a triplet at approximately 3.60 ppm due to coupling with the neighboring methylene group.

-

The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

The methylene protons alpha to the quaternary carbon of the dioxolane ring are expected to appear as a triplet around 1.80 ppm.

-

The three protons of the methyl group, being attached to a quaternary carbon, will appear as a sharp singlet at approximately 1.30 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~109 | Quaternary C (O-C-O) |

| ~64 | -O-CH₂-CH₂-O- |

| ~60 | -CH₂-OH |

| ~40 | -C-CH₂-CH₂-OH |

| ~24 | -CH₃ |

Note: Predicted data is based on typical chemical shifts for similar functional groups and should be confirmed with experimental data.

Interpretation of the ¹³C NMR Spectrum:

-

The quaternary carbon of the dioxolane ring (the acetal carbon) is expected to have the most downfield shift, around 109 ppm.

-

The two equivalent carbons of the ethylene group in the dioxolane ring will appear at approximately 64 ppm.

-

The carbon of the methylene group attached to the hydroxyl group is expected to resonate around 60 ppm.

-

The carbon of the methylene group adjacent to the quaternary center will appear at a more upfield position, around 40 ppm.

-

The methyl carbon will have the most upfield chemical shift, around 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1150-1050 | Strong | C-O stretch (acetal, alcohol) |

Interpretation of the IR Spectrum:

-

A prominent broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group.

-

Strong absorptions in the 2980-2850 cm⁻¹ range are characteristic of C-H stretching vibrations of the alkyl portions of the molecule.

-

A strong, complex set of bands between 1150 and 1050 cm⁻¹ is indicative of the C-O stretching vibrations of the acetal and the primary alcohol.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR, provide a comprehensive analytical fingerprint for this compound. A thorough understanding and application of this data are essential for any scientist working with this compound, ensuring the integrity of their synthetic procedures and the quality of their final products. The provided protocols offer a starting point for the reliable acquisition of this critical characterization data.

References

Due to the lack of publicly available experimental spectroscopic data for this compound at the time of this writing, this guide is based on established principles of spectroscopic interpretation and predicted values. For definitive data, it is recommended to consult peer-reviewed chemical literature or acquire experimental spectra.

Discovery and history of 2-Methyl-1,3-dioxolane-2-ethanol synthesis

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

Introduction: A Bifunctional Tool for Modern Synthesis

This compound is a bifunctional organic molecule of significant interest to synthetic chemists. Its structure is deceptively simple, featuring a primary alcohol and a cyclic ketal, yet this combination provides a powerful tool for complex molecular construction. The cyclic ketal moiety serves as a robust protecting group for a ketone, specifically masking the reactivity of a methyl ketone equivalent. This allows for selective reactions to be carried out at the primary alcohol site without interference from the otherwise reactive carbonyl group.

The principal application of this compound is as a stable and versatile equivalent of methyl vinyl ketone (MVK), a crucial reagent in annulation strategies like the Robinson annulation for forming six-membered rings.[1] This guide provides a comprehensive overview of the historical development and core synthetic methodologies for preparing this compound, grounded in the principles of protecting group chemistry.

Part 1: Historical Context and the Genesis of Carbonyl Protection

The synthesis of a molecule like this compound is intrinsically linked to the development of protecting group chemistry, a cornerstone of modern organic synthesis.[2][3] In the early days of synthesis, chemists faced the challenge of achieving chemoselectivity in molecules with multiple reactive functional groups.[4] A reaction intended for one site would often be complicated by unwanted side reactions at another.

The concept of temporarily masking or "protecting" a reactive group emerged as an elegant solution.[5] For carbonyl compounds (aldehydes and ketones), which are susceptible to attack by a wide range of nucleophiles, the formation of acetals and ketals proved to be a particularly effective strategy.[2] The reaction of a ketone with an alcohol in the presence of an acid catalyst yields a ketal, which is stable under neutral or basic conditions but can be easily cleaved by aqueous acid to regenerate the original carbonyl group.

A significant advancement in this area was the use of diols, such as ethylene glycol, to form cyclic ketals, known as 1,3-dioxolanes.[6][7] The formation of a stable five-membered ring is both kinetically and thermodynamically favored, making the protection process efficient.[7] This foundational chemistry, developed over decades, paved the way for the targeted synthesis of specialized dioxolanes like this compound, where the protecting group is part of a molecule designed for further specific transformations.[8]

Part 2: Core Synthetic Methodologies

The preparation of this compound is primarily achieved through the acid-catalyzed ketalization of a suitable precursor. Two principal routes have been established, each with distinct advantages.

Methodology A: Direct Ketalization of 4-Hydroxy-2-butanone

The most direct and high-yielding approach involves the reaction of 4-hydroxy-2-butanone with ethylene glycol.[1][9] This method selectively protects the ketone carbonyl in the presence of the hydroxyl group.

The reaction proceeds via a classic acid-catalyzed ketalization mechanism. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the ethylene glycol molecule then performs an intramolecular nucleophilic attack on this carbocation, and a final deprotonation step yields the stable 1,3-dioxolane ring.[7]

To drive this reversible reaction to completion, the water generated as a byproduct must be removed from the reaction mixture. This is typically achieved by using a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or through azeotropic distillation with a Dean-Stark apparatus.[1][10] The choice of a weak acid catalyst, such as d-tartaric acid, has been shown to be highly effective, leading to excellent yields while minimizing potential side reactions.[1][8]

Caption: Mechanism of acid-catalyzed synthesis from 4-Hydroxy-2-butanone.

The following protocol is adapted from a reported high-yield preparation.[1]

-

Setup: To a 500 mL round-bottom flask, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol) in dry ethyl acetate (150 mL).

-

Reagent Addition: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask with stirring.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Workup: Filter the reaction mixture to remove the solids. Wash the filtrate with a saturated NaHCO₃ solution (2 x 50 mL) and then with a saturated NaCl solution (50 mL).

-

Extraction: Due to the product's water solubility, back-extract the combined aqueous washes with dichloromethane (CH₂Cl₂) to recover any dissolved product.[1]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

| 4-Hydroxy-2-butanone | d-Tartaric Acid / MgSO₄ | Ethyl Acetate | 24h, Room Temp | 90% | [1] |

| 4-Hydroxy-2-butanone | Hydrous Zirconium Oxide | Not specified | Reflux | 28% | [1] |

Table 1: Comparison of synthesis methods starting from 4-Hydroxy-2-butanone.

Methodology B: Ketalization of Ethyl Acetoacetate and Subsequent Reduction

An alternative route begins with the readily available and inexpensive starting material, ethyl acetoacetate.[10][11] This pathway involves two distinct steps: the selective protection of the ketone and the subsequent reduction of the ester.

-

Selective Ketalization: Ethyl acetoacetate contains both a ketone and an ester functional group. In the presence of an acid catalyst and ethylene glycol, the ketone carbonyl is preferentially protected.[10] This selectivity arises because ketones are generally more electrophilic and reactive towards nucleophilic addition than esters. The reaction is typically performed under reflux with a Dean-Stark trap to remove water.[11] The product of this step is ethyl 2-methyl-1,3-dioxolane-2-acetate, a fragrance ingredient known as Fructone.

-

Ester Reduction: The resulting ester is then reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[8] LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to alcohols while leaving the acid-stable dioxolane protecting group intact.

Caption: Two-step synthetic workflow from Ethyl Acetoacetate.

Step 1: Synthesis of Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) [10]

-

Setup: Equip a three-necked flask with a reflux condenser and a Dean-Stark apparatus.

-

Reagents: Charge the flask with ethyl acetoacetate (0.1 mol), ethylene glycol (0.3 mol), an acid catalyst (e.g., p-toluenesulfonic acid or phosphotungstic acid), and a solvent for azeotropic water removal (e.g., toluene or cyclohexane).[11]

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress until no more water is collected.

-

Workup: Cool the mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), wash with brine, dry the organic layer, and remove the solvent. The product can be purified by distillation.

Step 2: Reduction to this compound [8]

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of the Fructone ester from Step 1 in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the mixture to stir and warm to room temperature.

-

Workup (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the final product.

| Property | Value |

| CAS Number | 5754-32-5[12][13] |

| Molecular Formula | C₆H₁₂O₃[12][13] |

| Molecular Weight | 132.16 g/mol [12][13] |

| Boiling Point | 190.8 °C[12] |

| Appearance | Liquid |

| SMILES | CC1(OCCO1)CCO[12] |

Table 2: Physical and Chemical Properties of this compound.

Conclusion

The synthesis of this compound is a testament to the power and elegance of protecting group strategy in organic chemistry. Its preparation, rooted in the fundamental principles of acid-catalyzed ketalization, has been refined to achieve high efficiency and yield. Whether synthesized directly from 4-hydroxy-2-butanone or via a two-step sequence from ethyl acetoacetate, this bifunctional molecule provides chemists with a reliable and valuable intermediate. Its historical development showcases the logical progression of synthetic methodology, moving from general principles of functional group protection to the design of highly specific and useful building blocks for the assembly of complex molecular architectures.

References

-

Efficient Preparation of this compound and 2-(2-Bromoethyl). (n.d.). ResearchGate. Retrieved from [Link]

-

Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Retrieved from [Link]

-

Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

2-Ethyl-2-methyl-1,3-dioxolane. (n.d.). PubChem. Retrieved from [Link]

-

Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Protecting Groups | Overview & Research Examples. (n.d.). Perlego. Retrieved from [Link]

-

Petroski, R. J., & Chen, J. (2004). EFFICIENT PREPARATION OF this compound AND 2-(2-BROMOETHYL)-2-METHYL-1,3-DIOXOLANE FROM 4-HYDROXY-2-BUTANONE. Synthetic Communications, 34(3), 455-460. Retrieved from [Link]

-

2-methyl-1,3-dioxolane. (n.d.). NIST. Retrieved from [Link]

-

Protecting Groups In Organic Synthesis. (2015, December 1). Slideshare. Retrieved from [Link]

-

Larhed, M., Mutyala, S., & Hallberg, A. (2001). Direct Synthesis of Cyclic Ketals of Acetophenones by Palladium-Catalyzed Arylation of Hydroxyalkyl Vinyl Ethers. The Journal of Organic Chemistry, 66(11), 3944–3947. Retrieved from [Link]

-

Wibowo, A. H., & Ulfa, S. M. (2022). Synthesis of fructone from ethyl acetoacetate and ethylene glycol using phosphotungstic acid catalyst. Moroccan Journal of Chemistry, 10(4), 752-760. Retrieved from [Link]

-

Effect of ethyl acetoacetate to ethylene glycol molar ratio on the... (n.d.). ResearchGate. Retrieved from [Link]

-

CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]

-

Facile synthesis of fructone from ethyl acetoacetate and ethylene glycol catalyzed by SO3H-functionalized Brønsted acidic ionic liquids. (n.d.). RSC Publishing. Retrieved from [Link]

-

Preparation of N-(2-Methoxy-2-ethoxyethyl)-N-(1,3-dioxolan-2-ylmethyl)amine. (n.d.). PrepChem.com. Retrieved from [Link]

- Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process. (n.d.). Google Patents.

-

Synthesis of 2-(2'-methoxy-2'-methoxyethoxy-ethyl)-(1,3)-dioxolane. (n.d.). PrepChem.com. Retrieved from [Link]

- Production of cyclic acetals or ketals using solid acid catalysts. (n.d.). Google Patents.

-

This compound | CAS#:5754-32-5. (n.d.). Chemsrc. Retrieved from [Link]

-

2-ethyl-2-methyl-1,3-dioxolane, 126-39-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Cyclic Acetal / Ketal Formation. (2017, March 13). YouTube. Retrieved from [Link]

-

Formation of hemiacetals and hemiketals. (n.d.). Khan Academy. Retrieved from [Link]

- Synthesis method of 2-hydroxyethyl pyridine. (n.d.). Google Patents.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. perlego.com [perlego.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. This compound | 5754-32-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 5754-32-5 | FAA75432 [biosynth.com]

- 13. Page loading... [wap.guidechem.com]

A Senior Application Scientist's Guide to 2-Methyl-1,3-dioxolane-2-ethanol: A Controlled and Versatile Methyl Vinyl Ketone Equivalent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ketone (MVK) is a deceptively simple yet powerful building block in organic synthesis, most notably as the cornerstone of the Robinson annulation for constructing six-membered rings.[1] However, its high reactivity, propensity for spontaneous polymerization, and significant toxicity present substantial challenges in the laboratory.[2] This guide delves into the synthesis and application of 2-Methyl-1,3-dioxolane-2-ethanol, a stable and versatile surrogate for MVK. We will explore the strategic advantage of employing this ketal-protected alcohol, detailing the underlying principles of its function as a synthetic equivalent. This document provides field-proven experimental protocols, mechanistic diagrams, and a discussion of its application in key synthetic transformations, offering researchers a robust tool to harness the synthetic power of MVK with enhanced control and safety.

The Challenge of Methyl Vinyl Ketone and the Principle of Synthetic Equivalents

Methyl vinyl ketone (MVK) is the simplest α,β-unsaturated ketone, a class of compounds known as enones.[2] Its utility stems from the dual electrophilic nature of the conjugated system: the carbonyl carbon (C2) and the β-vinyl carbon (C4). This allows it to participate in a variety of crucial C-C bond-forming reactions, including 1,4-conjugate additions (Michael additions), which are fundamental to the Robinson annulation.[3][4]

Despite its utility, direct handling of MVK is problematic:

-

Uncontrolled Polymerization: The activated double bond makes MVK highly susceptible to spontaneous polymerization, often inhibited by storing it with hydroquinone.[2]

-

High Reactivity: Its potent electrophilicity can lead to a lack of selectivity and undesired side reactions in complex synthetic sequences.

-

Toxicity: MVK is a highly toxic and lachrymatory liquid, posing significant handling risks.[2]

To circumvent these issues, chemists employ the concept of synthetic equivalents (synthons). A synthetic equivalent is a reagent that carries out the function of another reagent which cannot be used directly due to its inherent instability or reactivity. For MVK, the goal is to use a stable precursor that masks the reactive enone functionality, allows for other chemical transformations, and can be "unmasked" at the desired step to reveal the MVK moiety. This compound is an exemplary MVK equivalent.[5][6]

This compound: Structure and Synthesis

This compound is a bifunctional molecule that masterfully masks the reactivity of MVK.[7] Its structure features a ketone protected as a cyclic ketal (the 1,3-dioxolane ring) and a primary alcohol, providing a handle for subsequent chemical modifications.

The key to its function lies in this protection. The ketal is stable under basic and neutral conditions, allowing for reactions involving the hydroxyl group or other functionalities within a molecule without interference from the latent ketone.[8][9]

Optimized Synthesis Protocol

An efficient and high-yielding synthesis of this compound involves the direct acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[6][10] The use of a weak acid catalyst, such as d-tartaric acid, is crucial for improving yields from a previously reported 28% to an impressive 90%.[10]

Caption: Synthesis of this compound.

Experimental Protocol: Preparation of this compound[7]

-

Setup: To a 500 mL round-bottomed flask containing dry ethyl acetate (150 mL), add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol).

-

Addition: Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask with stirring.

-

Reaction: Stir the mixture at room temperature for 24 hours. The MgSO₄ acts as a desiccant, driving the equilibrium towards product formation by removing the water generated during the reaction.[6]

-

Workup: Filter the reaction mixture to remove the solids. Remove the ethyl acetate via rotary evaporation. Dissolve the resulting oily residue in dichloromethane (CH₂Cl₂).

-

Purification: Wash the organic layer with a small volume of saturated aqueous NaHCO₃ solution. This step is critical as ethylene glycol is poorly soluble in CH₂Cl₂, allowing for its removal.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

| Starting Material | Reagents | Catalyst | Solvent | Yield | Reference |

| 4-Hydroxy-2-butanone | Ethylene Glycol, MgSO₄ | d-Tartaric Acid | Ethyl Acetate | 90% | [6] |

Application in Synthesis: Unmasking the MVK Synthon

The true power of this compound is realized in its ability to be converted into a reactive species that mimics MVK's role in reactions like the Robinson annulation. This typically involves a two-step process: converting the alcohol into a good leaving group and subsequent deprotection of the ketal.

A common strategy is the conversion of the alcohol to an alkyl bromide, forming 2-(2-bromoethyl)-2-methyl-1,3-dioxolane .[5][6] This stable, crystalline solid serves as a direct MVK equivalent for Michael additions.

Caption: General workflow for using the MVK equivalent in synthesis.

The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring (a cyclohexenone) by combining a Michael addition with an intramolecular aldol condensation.[1][11] Using an MVK equivalent like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane provides a controlled, stepwise approach to this transformation.

The Causality Behind the Choice: Direct use of MVK in a Robinson annulation can be aggressive, leading to polymerization or multiple additions. The protected bromo-ketal allows for a clean, stoichiometric alkylation of the enolate (the Michael donor). The subsequent cyclization and deprotection steps can then be controlled independently, leading to higher yields and cleaner reactions.

Caption: Logical flow of a Robinson Annulation using an MVK equivalent.

Deprotection: The Ketal Hydrolysis Mechanism

The final and crucial step in unmasking the MVK synthon is the acid-catalyzed hydrolysis of the dioxolane group to regenerate the ketone. This reaction is reversible, and its mechanism proceeds through a series of proton transfers and the formation of a resonance-stabilized oxonium ion intermediate.[8][12]

Trustworthiness of the Protocol: The process is self-validating because the reaction is driven to completion by using a large excess of water, following Le Châtelier's principle.[12] The stability of the ketal in base and its lability in acid provides a reliable on/off switch for the ketone functionality.[9][13]

Caption: Mechanism of acid-catalyzed ketal hydrolysis.

Conclusion

This compound stands as a superior alternative to methyl vinyl ketone for complex organic syntheses. Its strategic design, incorporating a stable ketal protecting group and a modifiable alcohol handle, allows chemists to bypass the significant challenges of toxicity and uncontrolled reactivity associated with MVK. The ability to perform clean, high-yielding transformations, such as the Robinson annulation, in a controlled, stepwise manner underscores its value. The protocols and mechanistic understanding presented in this guide provide a framework for its effective implementation, empowering researchers in drug development and natural product synthesis to build complex molecular architectures with greater precision and safety.

References

-

Efficient Preparation of this compound and 2-(2-Bromoethyl) . ResearchGate. Available at: [Link]

-

EFFICIENT PREPARATION OF this compound AND 2-(2-BROMOETHYL) . Taylor & Francis Online. Available at: [Link]

-

Well-established mechanism of the hydrolysis of acetals and ketals . ResearchGate. Available at: [Link]

-

Acetal Hydrolysis Mechanism . Chemistry Steps. Available at: [Link]

-

EFFICIENT PREPARATION OF this compound AND 2-(2-BROMOETHYL) . USDA Agricultural Research Service. Available at: [Link]

-

Acetals Formation and Hydrolysis . Organic Chemistry Tutor. Available at: [Link]

-

Methyl vinyl ketone . Wikipedia. Available at: [Link]

-

Aldehydes & Ketones: Acetal / Ketal Hydrolysis . YouTube. Available at: [Link]

-

Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters . ACS Publications. Available at: [Link]

- Process for the manufacture of methyl vinyl ketone. Google Patents.

-

How to prepare methyl vinyl ketone from acetone . Quora. Available at: [Link]

-

Methyl Vinyl Ketone Definition . Fiveable. Available at: [Link]

-

Umpolung . University of Rochester. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS . YorkSpace. Available at: [Link]

-

(r)-(−)-10-methyl-1(9)-octal-2-one . Organic Syntheses Procedure. Available at: [Link]

-

2-Ethyl-2-methyl-1,3-dioxolane . PubChem. Available at: [Link]

-

Robinson annulation . Wikipedia. Available at: [Link]

-

2-methyl-2-vinyl-1,3-dioxolane . Chemical Synthesis Database. Available at: [Link]

-

Robinson Annulation . Organic Chemistry Portal. Available at: [Link]

-

The Robinson Annulation . Master Organic Chemistry. Available at: [Link]

-

The Robinson Annulation Reaction . Chemistry LibreTexts. Available at: [Link]

-

The Robinson Annulation Reaction . OpenStax. Available at: [Link]

-

Synthesis the following compound given below Mvk from acetone . askIITians. Available at: [Link]

-

Methyl vinyl ketone . National Toxicology Program. Available at: [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Robinson Annulation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 5754-32-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-1,3-dioxolane-2-ethanol

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 2-Methyl-1,3-dioxolane-2-ethanol (CAS 5754-32-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this important bifunctional molecule.

Introduction: A Chemist's Perspective on this compound

This compound is a valuable synthetic intermediate, uniquely featuring both a protected ketone (as a ketal within the dioxolane ring) and a primary alcohol.[1] This structure allows for selective chemical transformations, making it a versatile building block in organic synthesis.[1] For instance, it serves as a methyl vinyl ketone equivalent, which is particularly useful in ring-forming reactions.[1]

However, the very features that make this molecule synthetically useful also define its vulnerabilities. The 1,3-dioxolane ring is a ketal, inherently sensitive to acidic conditions, while the primary alcohol is susceptible to oxidation. Understanding these latent instabilities is not merely an academic exercise; it is fundamental to ensuring experimental reproducibility, the purity of downstream products, and the overall success of a research or development program. This guide delves into the causality behind its degradation and provides a robust framework for its management.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is essential before discussing its stability.

| Property | Value | Source |

| CAS Number | 5754-32-5 | [2][3][4] |

| Molecular Formula | C₆H₁₂O₃ | [2][4] |

| Molecular Weight | 132.16 g/mol | [2] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | MPEMSDRABAGGLU-UHFFFAOYSA-N | [4] |

Core Stability Profile and Degradation Mechanisms

The stability of this compound is governed by two primary functional groups: the ketal and the primary alcohol. Degradation typically proceeds through hydrolysis, oxidation, or thermal decomposition.

Hydrolytic Instability: The Achilles' Heel of the Dioxolane Ring

The most significant vulnerability of this molecule is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. Ketal linkages are thermodynamically stable under neutral and basic conditions but are readily cleaved by acid, even in the presence of trace amounts of water.

Mechanism: The reaction is initiated by the protonation of one of the ring's oxygen atoms. This is followed by ring-opening to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water and eventual loss of ethylene glycol regenerates the parent carbonyl compound, 4-hydroxy-2-butanone. Studies on similar dioxolane structures have shown that hydrolysis can occur over a matter of hours at an acidic pH of 3.[5]

Caption: Acid-Catalyzed Hydrolytic Degradation Pathway.

This degradation pathway is critical because it unmasks the ketone, fundamentally changing the molecule's chemical identity and reactivity. Therefore, rigorous exclusion of acidic contaminants is the paramount concern for preserving the material's integrity.

Oxidative Degradation

The primary alcohol functional group (-CH₂OH) is a potential site for oxidative degradation. Common laboratory and atmospheric oxidants can convert the alcohol first to an aldehyde and subsequently to a carboxylic acid. While less acute than acid-catalyzed hydrolysis, this pathway can lead to the slow formation of impurities over long-term storage, especially if the container is not properly sealed.

Thermal Decomposition

While stable under normal temperatures, dioxolanes can undergo thermal decomposition at elevated temperatures.[6][7][8] Studies on the gas-phase thermal decomposition of the related compound 2-methyl-1,3-dioxolane show that it decomposes at temperatures between 459-490 °C.[7][8][9] The decomposition is a unimolecular, first-order kinetics reaction.[7][8][9] Although the ethanol substituent will influence the exact decomposition profile, it is reasonable to infer that high heat can induce fragmentation of the molecule. The most likely decomposition products would arise from the cleavage of the C-O bonds within the dioxolane ring.

Recommended Storage, Handling, and Material Compatibility

Translating chemical principles into robust storage protocols is essential for maintaining the quality of this compound.

Optimal Storage Conditions

The following conditions are recommended to minimize degradation from all potential pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer at or below -20°C.[4] | Reduces the rate of all potential chemical reactions, including slow hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing water availability for hydrolysis. |

| Container | Tightly sealed container.[6][10][11] | Prevents ingress of moisture and oxygen from the ambient environment. |

| Light | Protect from light; store in an amber vial or in the dark. | While no specific photolability data is available, it is best practice for long-term storage of complex organic molecules to prevent potential photolytic degradation. |

| pH Environment | Strict avoidance of acidic conditions. | As detailed in section 3.1, acid is the primary catalyst for the most rapid degradation pathway. Ensure containers are free of acidic residue. |

Handling Procedures

-

Dispensing: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical.

-

Atmosphere: When dispensing, work quickly and, for high-purity applications, under a blanket of inert gas.

-

Cross-Contamination: Use clean, dry glassware and tools. Avoid any contact with strong acids or strong oxidizing agents.[11][12]

Material Compatibility

For storing this compound, appropriate container materials are crucial.

-

Recommended: Borosilicate glass (Type 1) is the preferred material due to its high inertness. Amber glass is ideal for light protection.

-

To Be Evaluated: High-density polyethylene (HDPE) and polypropylene (PP) may be suitable for short-term storage, but long-term compatibility should be verified, as plasticizers or other additives could potentially leach into the material.

-

Avoid: Do not use containers made of materials that may have acidic surfaces or that are reactive. All containers should be scrupulously dry before use.

Experimental Protocols for Stability Assessment

For GMP or other regulated environments, generating specific stability data is a necessity. The following protocols provide a framework for a comprehensive stability assessment.

Forced Degradation Study

A forced degradation (or stress testing) study is designed to deliberately degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.

Objective: To understand degradation pathways under harsh conditions.

Methodology:

-

Prepare Samples: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.

-

Thermal Stress: Heat the solid sample or a solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Use a mass spectrometer (LC-MS) to identify the mass of any degradation products.

-

Data Interpretation: The goal is to achieve 5-20% degradation. Assess peak purity to ensure the analytical method can separate the parent compound from all degradants.

Real-Time Stability Study

This study evaluates the long-term stability of the material under its recommended storage conditions.

Objective: To determine the retest date or shelf-life.

Methodology:

-

Sample Preparation: Place multiple aliquots of a single, well-characterized batch of this compound into containers that simulate the intended long-term storage packaging.

-

Storage: Place the samples in a calibrated stability chamber set to the recommended storage condition (e.g., -20°C ± 5°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, remove a sample and analyze it for purity/assay and impurity profile using the validated stability-indicating method developed during the forced degradation study.

-

Data Evaluation: Trend the purity and impurity data over time. The retest date is the point at which the material no longer meets its pre-defined acceptance criteria.

Caption: Experimental Workflow for Comprehensive Stability Assessment.

Conclusion

The chemical integrity of this compound is contingent upon the rigorous control of its storage and handling environment. The primary degradation pathway is acid-catalyzed hydrolysis of the ketal ring, a rapid process that fundamentally alters the molecule. Secondary concerns include oxidation of the primary alcohol and potential thermal decomposition.

By adhering to the recommended storage conditions—specifically, freezing temperatures (-20°C), an inert atmosphere, and the strict exclusion of moisture and acidic contaminants—users can ensure the long-term stability of this versatile reagent. For applications requiring the highest degree of quality assurance, implementing the described stability testing protocols will provide the empirical data needed to confidently establish a suitable shelf-life and guarantee the reliability of experimental outcomes.

References

- SincereChemical. (n.d.). Glycerol formal CAS# 4740-78-7. SincereChemical.

- Santa Cruz Biotechnology. (2020, May 20). 2-methyl-1,3-dioxolane Safety Data Sheet.

- ChemicalBook. (2025, February 1). 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet.

- Fisher Scientific. (2021, December 25). 2-Methyl-2-ethyl-1,3-dioxolane Safety Data Sheet.

- Apollo Scientific. (2023, July 7). 2-Methyl-1,3-dioxolane Safety Data Sheet.

- Petroski, R. J. (2002). Efficient Preparation of this compound and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone. ChemInform, 34(35).